molecular formula C23H26N4O2 B2939993 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797873-13-2

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No.: B2939993
CAS No.: 1797873-13-2
M. Wt: 390.487
InChI Key: KKPKFUBZPRHSOW-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazole and a methoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the imidazole and methoxypiperidine groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The methoxypiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group would produce the corresponding amine.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the benzamide core can interact with various receptors or enzymes, modulating their function. The methoxypiperidine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
  • This compound analogs
  • Other benzamide derivatives with imidazole and piperidine groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-29-22-3-2-13-27(16-22)21-10-8-20(9-11-21)25-23(28)19-6-4-18(5-7-19)15-26-14-12-24-17-26/h4-12,14,17,22H,2-3,13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKFUBZPRHSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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